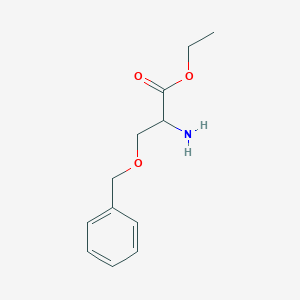

Ethyl 2-amino-3-(benzyloxy)propanoate

Description

Ethyl 2-amino-3-(benzyloxy)propanoate is an ester derivative of an α-amino acid, featuring a benzyloxy group attached to the β-carbon of the propanoate backbone. This compound is structurally characterized by an ethyl ester at the carboxyl terminus, an amino group at the α-position, and a benzyloxy-substituted phenyl ring at the β-position. It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The benzyloxy group acts as a protective moiety, enhancing stability during synthetic processes while allowing selective deprotection under controlled conditions .

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

ethyl 2-amino-3-phenylmethoxypropanoate |

InChI |

InChI=1S/C12H17NO3/c1-2-16-12(14)11(13)9-15-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3 |

InChI Key |

NQAGYKGGQHDABK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(COCC1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(benzyloxy)propanoate typically involves the esterification of 2-amino-3-(benzyloxy)propanoic acid with ethanol in the presence of an acid catalyst. One common method involves the use of trifluoromethanesulfonic acid as a catalyst, with the reaction being carried out under anhydrous conditions to prevent hydrolysis . The reaction mixture is usually heated to control the temperature and ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-amino-3-(benzyloxy)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(benzyloxy)propanoate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols can react with the amino group under basic conditions.

Major Products Formed

Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

Reduction: Reduction of the ester group can produce ethyl 2-amino-3-(benzyloxy)propanol.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-3-(benzyloxy)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(benzyloxy)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Ethyl 2-amino-3-(benzyloxy)propanoate belongs to a broader class of α-amino acid esters. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, synthetic routes, physicochemical properties, and applications.

Structural Analogues with Varying Aryl Groups

Key Insights :

- Electronic Effects : Electron-withdrawing groups (e.g., -F, -Br) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

- Steric Effects : Bulky substituents (e.g., bromine) reduce hydrolysis rates, improving pharmacokinetic profiles .

- Biological Relevance : Indole-containing analogues exhibit affinity for serotonin receptors due to structural mimicry .

Analogues with Different Ester Groups

Key Insights :

- Hydrolysis Kinetics : Ethyl esters hydrolyze ~50% slower than methyl esters in physiological conditions, balancing stability and bioavailability .

- Lipophilicity : Benzyl esters exhibit higher logP values, favoring blood-brain barrier penetration .

Key Challenges :

- Deprotection Efficiency: Benzyloxy groups require hydrogenolysis (H₂/Pd-C), which may interfere with sensitive functional groups .

- Yield Variability : Ethyl esters often yield <50% in hydrolysis steps due to steric hindrance .

Key Observations :

Biological Activity

Ethyl 2-amino-3-(benzyloxy)propanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, comparison with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular structure of Ethyl 2-amino-3-(benzyloxy)propanoate includes an ethyl ester group and a benzyloxy substituent. Its chemical formula is with a molecular weight of approximately 225.25 g/mol. The presence of both an amino group and a benzyloxy group allows for versatile interactions with biological targets, influencing its binding affinity and specificity.

The biological activity of Ethyl 2-amino-3-(benzyloxy)propanoate is primarily attributed to its ability to interact with specific enzymes and receptors.

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing its interaction with target sites.

- Hydrophobic Interactions : The benzyloxy group contributes to hydrophobic interactions, which are crucial for the compound's binding affinity.

These interactions can modulate enzyme activity, potentially leading to therapeutic effects in various biological pathways.

Biological Activities

Research indicates that Ethyl 2-amino-3-(benzyloxy)propanoate exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could be valuable in drug development aimed at treating various diseases through enzyme modulation.

- Receptor Agonism : Similar compounds have been studied for their ability to act as agonists for free fatty acid receptors, significant in managing metabolic disorders like type 2 diabetes.

- Anti-inflammatory Effects : It may also possess anti-inflammatory properties, which are currently under investigation for their implications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of Ethyl 2-amino-3-(benzyloxy)propanoate and related compounds:

Notable Research Example

In a study focusing on the interactions of Ethyl 2-amino-3-(benzyloxy)propanoate with nitric oxide synthase (NOS), it was found that modifications to the compound could enhance its binding affinity and specificity for the enzyme, potentially leading to improved therapeutic outcomes in conditions characterized by nitric oxide dysregulation .

Comparison with Similar Compounds

Ethyl 2-amino-3-(benzyloxy)propanoate shares structural similarities with other compounds that exhibit unique biological activities:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-amino-3-(benzyloxy)butanoate | Similar amino and benzyloxy groups | Potential enzyme modulator |

| Ethyl 2-amino-3-(benzyloxy)pentanoate | Longer carbon chain | Enhanced hydrophobic interactions |

| Ethyl 2-amino-3-(benzyloxy)hexanoate | Further extended chain | Variability in binding properties |

The unique combination of functional groups in Ethyl 2-amino-3-(benzyloxy)propanoate contributes to its distinct chemical reactivity and potential biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.